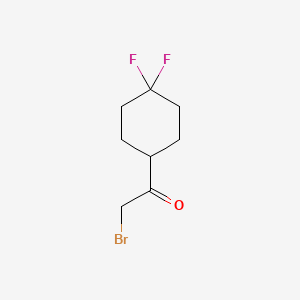

2-Bromo-1-(4,4-difluorocyclohexyl)-ethanone

Descripción

Systematic Nomenclature and Molecular Formula

The compound 2-bromo-1-(4,4-difluorocyclohexyl)-ethanone is systematically named according to IUPAC rules as 2-bromo-1-(4,4-difluorocyclohexyl)ethanone , reflecting its bromo-substituted ketone group and the 4,4-difluorocyclohexyl substituent. Its molecular formula is C₈H₁₁BrF₂O , with a molecular weight of 241.08 g/mol . The CAS registry number 1370601-11-8 uniquely identifies this compound in chemical databases.

The structural representation employs SMILES notation (C1CC(CCC1C(=O)CBr)(F)F ) to encode the connectivity of atoms, highlighting the cyclohexane ring with geminal fluorine atoms at the 4-position and a bromoacetyl group at the 1-position. Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 2-bromo-1-(4,4-difluorocyclohexyl)ethanone |

| Molecular Formula | C₈H₁₁BrF₂O |

| Molecular Weight | 241.08 g/mol |

| CAS Number | 1370601-11-8 |

| SMILES | C1CC(CCC1C(=O)CBr)(F)F |

Structural Elucidation via Spectroscopic and Crystallographic Methods

Structural characterization of this compound relies on spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy . While crystallographic data for this specific compound are not publicly available, analogous bromoacetophenone derivatives provide insight into expected patterns. For example, 2-bromo-1-(4-fluorophenyl)ethanone exhibits distinct ¹H NMR signals at δ 4.43 ppm (s, 2H) for the bromomethyl group and aromatic proton resonances between δ 7.18–8.05 ppm. Similarly, the ¹³C NMR spectrum of 2-bromo-1-(4-methoxyphenyl)ethanone shows a carbonyl carbon signal at δ 189.9 ppm, suggesting the ketone group in this compound would resonate near δ 190 ppm.

IR spectroscopy identifies functional groups through characteristic absorption bands. The carbonyl (C=O) stretch typically appears at ~1680–1720 cm⁻¹ , while C–Br vibrations occur near 500–600 cm⁻¹ . Computational methods, such as density functional theory (DFT) , further validate the geometry and electronic structure. For instance, the InChIKey KEDIVRGYXYQZEK-UHFFFAOYSA-N confirms the stereochemical integrity of the molecule.

Conformational Analysis of the 4,4-Difluorocyclohexyl Substituent

The 4,4-difluorocyclohexyl group adopts a chair conformation to minimize steric strain, with fluorine atoms occupying axial or equatorial positions. Studies on 1,4-difluorocyclohexane reveal that the diequatorial conformation is energetically favored in solution due to reduced 1,3-diaxial interactions. However, the introduction of a ketone group at the 1-position introduces steric and electronic perturbations.

In this compound, the geminal difluoro substituents enforce a rigid cyclohexane ring, as fluorination increases the ring’s preference for a chair conformation. ¹⁹F NMR studies of related 4,4-difluorinated compounds demonstrate that fluorine atoms in axial positions exhibit distinct chemical shifts compared to equatorial ones, with Δδ values up to 12 ppm in ordered systems. This suggests that the 4,4-difluorocyclohexyl group in the title compound likely adopts a conformation where fluorines are diequatorial, minimizing dipole-dipole repulsions and stabilizing the molecule through hyperconjugative effects.

Propiedades

IUPAC Name |

2-bromo-1-(4,4-difluorocyclohexyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrF2O/c9-5-7(12)6-1-3-8(10,11)4-2-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEDIVRGYXYQZEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)CBr)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1370601-11-8 | |

| Record name | 2-bromo-1-(4,4-difluorocyclohexyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Methodology:

- Reactants: The precursor, typically an aromatic or aliphatic ketone, such as 4,4-difluorocyclohexyl-substituted acetophenone derivatives.

- Reagent: N-Bromosuccinimide (NBS) is used as a selective brominating agent, avoiding the hazards associated with molecular bromine.

- Solvent: A mixture of polyethylene glycol-400 (PEG-400) and water (1:2 ratio) acts as a green solvent system, promoting eco-friendly conditions.

- Conditions: Ultrasonic irradiation at 25 kHz frequency, 80°C, with reaction times ranging from 15 to 20 minutes, yields high conversion rates.

Reaction Scheme:

Precursor ketone + NBS → 2-Bromo-1-(4,4-difluorocyclohexyl)-ethanone

Data Summary:

| Parameter | Conditions | Yield | Reaction Time |

|---|---|---|---|

| Solvent | PEG-400/water (1:2) | Up to 94% | 15-20 min |

| Temperature | 80°C | ||

| Ultrasonic frequency | 25 kHz |

Research Findings:

- The ultrasonic method significantly shortens reaction times compared to conventional heating.

- The use of NBS in aqueous/PEG solvent system minimizes environmental impact.

- Yields are consistently high, and the process avoids hazardous solvents and reagents.

Bromination Using Alternative Reagents and Conditions

Other notable methods involve different brominating agents and catalysts, which may be adapted for the synthesis of the target compound:

Phenyltrimethylammonium Tribromide in Tetrahydrofuran (THF)

p-Toluenesulfonic Acid with NBS in Acetonitrile

Oxone and Ammonium Bromide in Methanol

Copper(II) Bromide in Ethyl Acetate with Sonication

- Operation: Reflux, followed by sonication in hexanes for purification.

- Outcome: Good yields (~85-90%), especially for aromatic ketones.

Summary of Preparation Methods

| Method | Reagents | Solvent | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Ultrasound + NBS | NBS, PEG-400/water | PEG-400/water | 80°C, 15-20 min, ultrasonic | Up to 94% | Eco-friendly, rapid, high yield |

| Reflux + Phenyltrimethylammonium Tribromide | Phenyltrimethylammonium tribromide | Tetrahydrofuran | 0–20°C, 1.33 h | 100% | High efficiency, specific for phenyl derivatives |

| Reflux + NBS + p-Toluenesulfonic Acid | NBS, p-TsOH | Acetonitrile | Reflux, 2 h | 93% | Suitable for aromatic ketones |

| Reflux + Oxone + NH4Br | Oxone, NH4Br | Methanol | Reflux | 86% | Environmentally friendly |

| Reflux + CuBr2 + Sonication | Copper bromide | Ethyl acetate | Reflux + sonication | 85-90% | Good for aromatic ketones |

Notes on Reaction Optimization and Environmental Considerations

- Ultrasonic irradiation markedly enhances reaction rates and yields, reducing energy consumption.

- Green solvents such as PEG-400 and water are preferred, aligning with principles of green chemistry.

- Reagents like NBS are safer alternatives to molecular bromine, minimizing hazards.

- Reaction conditions are mild, typically at or below 80°C, avoiding harsh conditions that could degrade sensitive functional groups.

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-1-(4,4-difluorocyclohexyl)-ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

Substitution: Corresponding substituted ethanones.

Reduction: Alcohol derivatives.

Oxidation: Carboxylic acids or other oxidized products.

Aplicaciones Científicas De Investigación

2-Bromo-1-(4,4-difluorocyclohexyl)-ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-Bromo-1-(4,4-difluorocyclohexyl)-ethanone involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the cyclohexyl group, contribute to its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 2-bromo-1-(4,4-difluorocyclohexyl)ethanone with structurally analogous brominated ethanones, focusing on substituents, physicochemical properties, reactivity, and applications.

Structural Analogues and Key Properties

Key Observations:

- Substituent Effects: The target compound’s 4,4-difluorocyclohexyl group introduces steric bulk and lipophilicity compared to aromatic substituents like methoxyphenyl or dihydroxyphenyl. This may enhance solubility in non-polar solvents and influence reactivity in nucleophilic substitutions .

- Reactivity : Bromoacetyl groups in all analogues enable nucleophilic substitution (e.g., with amines or thiols) or participation in condensation reactions. Electron-donating groups (e.g., methoxy in 2632-13-5) may slow reactivity compared to electron-withdrawing fluorine atoms in the target compound .

- Thermal Stability: 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone has a defined melting point (81–83°C), while data for the target compound are lacking .

Actividad Biológica

2-Bromo-1-(4,4-difluorocyclohexyl)-ethanone is a compound of growing interest in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. It is proposed to act on:

- Enzymatic pathways : Inhibiting specific enzymes that are crucial for cellular metabolism.

- Receptor interactions : Modulating the activity of receptors involved in signaling pathways that regulate cell proliferation and apoptosis.

Pharmacological Properties

This compound exhibits several pharmacological properties:

| Property | Description |

|---|---|

| Antimicrobial | Demonstrated activity against a range of bacterial strains. |

| Anticancer | Induced apoptosis in cancer cell lines, suggesting potential as an anticancer agent. |

| Anti-inflammatory | Reduced inflammatory markers in vitro, indicating potential therapeutic uses. |

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

Anticancer Potential

In vitro studies using human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound induces apoptosis through the activation of caspase pathways.

Anti-inflammatory Effects

Research on the anti-inflammatory properties demonstrated that this compound significantly reduced levels of pro-inflammatory cytokines (such as TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

Q & A

Q. What are the recommended methods for synthesizing 2-bromo-1-(4,4-difluorocyclohexyl)-ethanone in a laboratory setting?

A common approach involves α-bromination of the parent ketone. For example, bromine (Br₂) in chloroform (CHCl₃) can be added dropwise to a solution of 1-(4,4-difluorocyclohexyl)ethanone under controlled conditions. After reaction completion, the product is isolated via extraction and recrystallization. Adjust stoichiometry and reaction time based on substituent effects .

Q. How should researchers safely handle this compound given its potential hazards?

Use NIOSH/MSHA-certified respirators for dust/vapor control, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant eye protection. Ensure proper ventilation and avoid skin contact. Contaminated clothing must be decontaminated before reuse .

Q. What analytical techniques are critical for characterizing this compound?

Employ nuclear magnetic resonance (NMR) for structural confirmation (¹H/¹³C, ¹⁹F), infrared spectroscopy (IR) to verify carbonyl (C=O) and C-Br bonds, and mass spectrometry (MS) for molecular weight validation. High-performance liquid chromatography (HPLC) ensures purity .

Q. How can stability issues be addressed during storage?

Store the compound in airtight containers under inert gas (e.g., nitrogen) at –20°C to minimize degradation. Monitor for color changes or precipitate formation as indicators of instability .

Advanced Research Questions

Q. What experimental strategies optimize regioselectivity in bromination reactions for similar cyclohexyl-substituted ketones?

Steric and electronic effects of the 4,4-difluorocyclohexyl group may influence bromination. Computational modeling (DFT) can predict reactive sites, while adjusting solvent polarity (e.g., CHCl₃ vs. DCM) and temperature modulates selectivity. Validate with kinetic studies .

Q. How can conflicting data on thermal stability be resolved?

Conduct differential scanning calorimetry (DSC) to determine decomposition onset temperatures. Pair with thermogravimetric analysis (TGA) to correlate mass loss with thermal events. Compare results under inert vs. oxidative atmospheres .

Q. What mechanistic insights explain side-product formation during synthesis?

Trace dibromination or elimination byproducts may arise from excess Br₂ or prolonged reaction times. Use LC-MS/MS to identify impurities, and optimize quenching steps (e.g., NaHCO₃ washes) to minimize side reactions .

Q. How does the 4,4-difluorocyclohexyl group impact reactivity in cross-coupling reactions?

The electron-withdrawing fluorine atoms may enhance electrophilicity at the carbonyl carbon. Investigate via Hammett plots or substituent constant (σ) correlations. Compare with non-fluorinated analogs in Suzuki-Miyaura or Ullmann couplings .

Methodological Guidance

Designing a protocol for spill management:

Isolate the area, use absorbent materials (vermiculite) for solids, and neutralize liquid spills with sodium thiosulfate. Avoid water flushing to prevent environmental contamination. Decontaminate surfaces with ethanol followed by detergent .

Assessing environmental impact:

Perform aquatic toxicity assays (e.g., Daphnia magna LC₅₀) and biodegradability tests (OECD 301F). Monitor bioaccumulation potential via octanol-water partition coefficients (log P) .

Resolving discrepancies in reported melting points:

Use a calibrated melting point apparatus with slow heating rates (±1°C/min). Compare results across multiple solvent systems (e.g., Et₂O, hexane) to assess polymorphism or hydrate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.